N-Isopropyl-3-(trifluoromethoxy)-5-vinylbenzamide
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Overview
Description
N-Isopropyl-3-(trifluoromethoxy)-5-vinylbenzamide is an organic compound characterized by the presence of an isopropyl group, a trifluoromethoxy group, and a vinyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Isopropyl-3-(trifluoromethoxy)-5-vinylbenzamide typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Nitration: The starting material, 3-(trifluoromethoxy)aniline, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine using a reducing agent such as sodium borohydride (NaBH4) or hydrogen gas in the presence of a catalyst.
Acylation: The resulting amine is acylated with isopropyl chloroformate to form the corresponding amide.
Vinylation: Finally, the vinyl group is introduced through a Heck reaction, where the amide is reacted with a vinyl halide in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
N-Isopropyl-3-(trifluoromethoxy)-5-vinylbenzamide can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or diols.
Reduction: The amide group can be reduced to an amine.
Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used for oxidation reactions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Amines.
Substitution: Substituted benzamides with different functional groups replacing the trifluoromethoxy group.
Scientific Research Applications
N-Isopropyl-3-(trifluoromethoxy)-5-vinylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-Isopropyl-3-(trifluoromethoxy)-5-vinylbenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The vinyl group may participate in covalent bonding with target proteins, leading to irreversible inhibition.
Comparison with Similar Compounds
Similar Compounds
N-Isopropyl-3-(trifluoromethoxy)aniline: Lacks the vinyl group, making it less reactive in certain chemical reactions.
N-Isopropyl-3-bromo-4-fluorobenzamide: Contains different substituents, leading to variations in reactivity and biological activity.
N-Isopropyl-3-phenylpropanamide: An aliphatic amide with different chemical properties.
Uniqueness
N-Isopropyl-3-(trifluoromethoxy)-5-vinylbenzamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The trifluoromethoxy group enhances its stability and lipophilicity, while the vinyl group provides a site for further functionalization or covalent interactions with biological targets.
Properties
IUPAC Name |
3-ethenyl-N-propan-2-yl-5-(trifluoromethoxy)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3NO2/c1-4-9-5-10(12(18)17-8(2)3)7-11(6-9)19-13(14,15)16/h4-8H,1H2,2-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQKAZIMRLNERGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC(=CC(=C1)C=C)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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